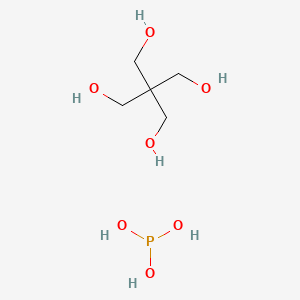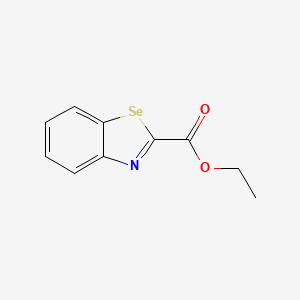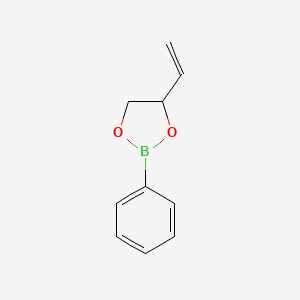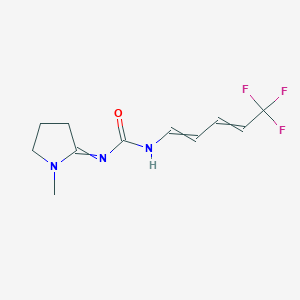
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate is a chemical compound with a unique structure that includes an azido group, a tert-butyl group, and a methyl group attached to an oxazolium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate typically involves the following steps:
Formation of the Oxazolium Ring: The initial step involves the formation of the oxazolium ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic conditions.
Introduction of the Azido Group: The azido group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxazolium intermediate with sodium azide (NaN₃) in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures.
Addition of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions. This involves reacting the oxazolium intermediate with tert-butyl bromide and methyl iodide in the presence of a base, such as potassium carbonate (K₂CO₃), in an organic solvent like acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include halides (Cl⁻, Br⁻), thiols (R-SH), and amines (R-NH₂).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazolium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry reactions.
Biology: It can be used to modify biomolecules through azide-alkyne cycloaddition reactions, enabling the study of biological processes.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactive azido group.
Wirkmechanismus
The mechanism of action of 4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process known as click chemistry. This reaction is highly specific and efficient, making it useful for bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azidotoluene: An aromatic azide used in similar click chemistry reactions.
2-tert-Butyl-4-methyl-1,2-oxazole: A compound with a similar oxazole ring structure but lacking the azido group.
5-Methyl-2-oxazol-2-ium perchlorate: A compound with a similar oxazolium ring but different substituents.
Uniqueness
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate is unique due to the combination of its azido group, tert-butyl group, and methyl group attached to the oxazolium ring. This unique structure imparts specific reactivity and properties, making it valuable for specialized applications in organic synthesis, materials science, and bioconjugation.
Eigenschaften
CAS-Nummer |
87988-98-5 |
|---|---|
Molekularformel |
C8H13ClN4O5 |
Molekulargewicht |
280.66 g/mol |
IUPAC-Name |
4-azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C8H13N4O.ClHO4/c1-6-7(10-11-9)5-12(13-6)8(2,3)4;2-1(3,4)5/h5H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
XGJMQUOKADJWAU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=[N+](O1)C(C)(C)C)N=[N+]=[N-].[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


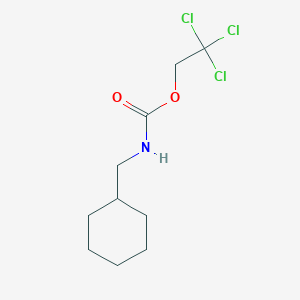
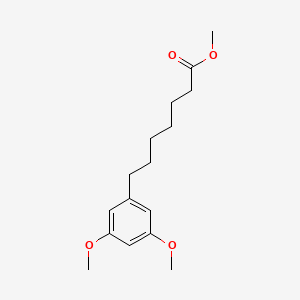
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)


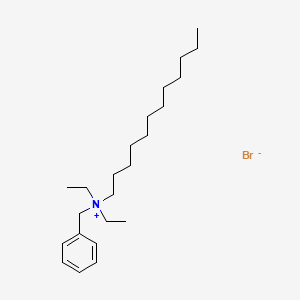

![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
![1,4-Dioxaspiro[4.7]dodecan-6-one](/img/structure/B14390176.png)
